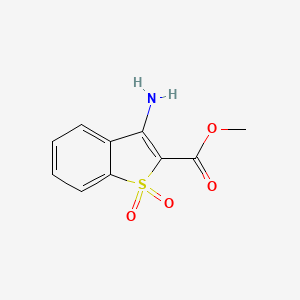

3-氨基-1-苯并噻吩-2-羧酸甲酯 1,1-二氧化物

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

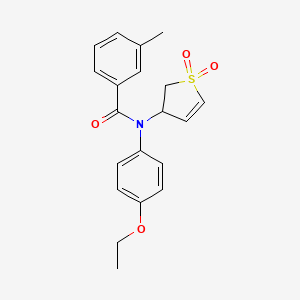

“Methyl 3-amino-1-benzothiophene-2-carboxylate” is a chemical compound that has been the subject of various scientific studies . It is a key building block in organic synthesis and is used in a broad range of applications . The benzothiophene skeleton, which is a part of this compound, is present in many organic materials, such as solar cells, light-emitting diodes (OLEDs), and field-effect transistors . This compound is also used in the medical field, where synthetic benzothiophene-based derivatives show various biological activities .

Synthesis Analysis

The synthesis of “Methyl 3-amino-1-benzothiophene-2-carboxylate” involves an efficient carbon–nitrogen cross-coupling with a range of (hetero)aryl iodides using CuI, L-proline, and Cs2CO3 in dioxane at moderate temperature . This procedure is a general, relatively cheap, and experimentally simple way to afford the N-substituted products in moderate to high yields .Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-1-benzothiophene-2-carboxylate” has been confirmed by NMR spectroscopy and HRMS investigation . The compound contains a benzothiophene frame, which is a five-membered ring made up of one sulfur as a heteroatom .Chemical Reactions Analysis

“Methyl 3-amino-1-benzothiophene-2-carboxylate” undergoes Cu-catalyzed N-arylation, which is a useful tool for the chemical modification of aromatic heterocycles . This reaction involves the cross-coupling of the compound with a range of (hetero)aryl iodides .科学研究应用

- The 1-benzothiophene scaffold serves as a fundamental structural fragment in various biologically active compounds, including antimicrobial agents, antitumor drugs, antifungal agents, hormonal modulators, and antioxidants .

- Novel unsymmetrical photochromic diarylethenes, such as derivatives of Methyl 3-amino-1-benzothiophene-2-carboxylate, have been synthesized. These compounds undergo reversible color changes upon exposure to light, making them valuable for optical applications .

- Researchers have explored the copper-catalyzed amination of Methyl 3-amino-1-benzothiophene-2-carboxylate with various (hetero)aryl iodides. This carbon–nitrogen cross-coupling reaction offers a versatile method for chemical modification of aromatic heterocycles .

Medicinal Chemistry and Drug Development

Photochromic Materials

Copper-Catalyzed Amination

作用机制

Mode of Action

The mode of action of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide involves its interaction with various (hetero)aryl iodides in a process known as carbon–nitrogen cross-coupling . This reaction is catalyzed by copper (CuI), L-proline, and cesium carbonate (Cs2CO3) in dioxane at moderate temperatures . The result is the formation of N-substituted products .

Biochemical Pathways

The compound’s involvement in carbon–nitrogen cross-coupling reactions suggests it may influence pathways related to nitrogen metabolism or aromatic compound synthesis .

Result of Action

Its role in carbon–nitrogen cross-coupling reactions suggests it may contribute to the synthesis of various N-substituted aromatic compounds .

Action Environment

The action of Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide is influenced by several environmental factors. For instance, the carbon–nitrogen cross-coupling reaction it participates in requires a specific set of conditions, including the presence of (hetero)aryl iodides, CuI, L-proline, Cs2CO3, and a moderate temperature . These factors can significantly influence the compound’s action, efficacy, and stability.

安全和危害

While specific safety and hazard information for “Methyl 3-amino-1-benzothiophene-2-carboxylate” is not available in the retrieved papers, it is generally recommended to avoid breathing dust and contact with skin and eyes when handling similar chemical compounds . Protective clothing, gloves, safety glasses, and a dust respirator should be worn .

属性

IUPAC Name |

methyl 3-amino-1,1-dioxo-1-benzothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4S/c1-15-10(12)9-8(11)6-4-2-3-5-7(6)16(9,13)14/h2-5H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYSLOSRUTHMUMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=CC=CC=C2S1(=O)=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-amino-1-benzothiophene-2-carboxylate 1,1-dioxide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Methylphenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3013051.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethoxyacetamide](/img/structure/B3013055.png)

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-4-(3-fluorophenyl)-N-methyl-N-phenylthiophene-3-sulfonamide](/img/structure/B3013056.png)

![3-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B3013059.png)

![4-[(4-Iodophenyl)carbonyl]morpholine](/img/structure/B3013067.png)

amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B3013074.png)